molecular formula C18H17BrO4 B3210662 3-[(2-bromophenyl)-phenylmethyl]pentanedioic acid CAS No. 107520-32-1

3-[(2-bromophenyl)-phenylmethyl]pentanedioic acid

Cat. No.: B3210662
CAS No.: 107520-32-1
M. Wt: 377.2 g/mol
InChI Key: VFCAYEIZXIDRCC-UHFFFAOYSA-N
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Description

3-[(2-Bromophenyl)-phenylmethyl]pentanedioic acid is an organic compound with the chemical formula C20H19BrO4. It is a white to yellow solid with unique chemical properties

Preparation Methods

The synthesis of 3-[(2-bromophenyl)-phenylmethyl]pentanedioic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary, but the general process involves the coupling of a bromophenyl compound with a phenylmethyl compound to form the desired product.

Chemical Reactions Analysis

3-[(2-Bromophenyl)-phenylmethyl]pentanedioic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

3-[(2-Bromophenyl)-phenylmethyl]pentanedioic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2-bromophenyl)-phenylmethyl]pentanedioic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

3-[(2-Bromophenyl)-phenylmethyl]pentanedioic acid can be compared with other similar compounds, such as:

    3-[(2-Chlorophenyl)-phenylmethyl]pentanedioic acid: This compound has a chlorine atom instead of a bromine atom, which may result in different chemical properties and reactivity.

    3-[(2-Fluorophenyl)-phenylmethyl]pentanedioic acid: This compound has a fluorine atom instead of a bromine atom, which may also result in different chemical properties and reactivity.

The uniqueness of this compound lies in its specific chemical structure and the presence of the bromine atom, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

3-[(2-bromophenyl)-phenylmethyl]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrO4/c19-15-9-5-4-8-14(15)18(12-6-2-1-3-7-12)13(10-16(20)21)11-17(22)23/h1-9,13,18H,10-11H2,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCAYEIZXIDRCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2Br)C(CC(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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